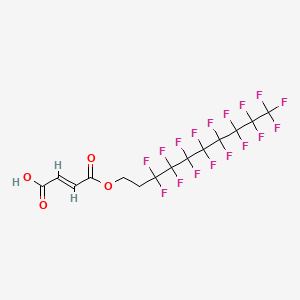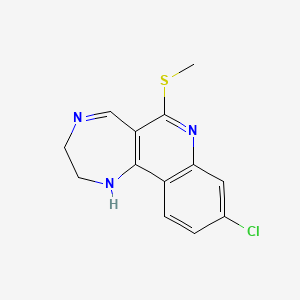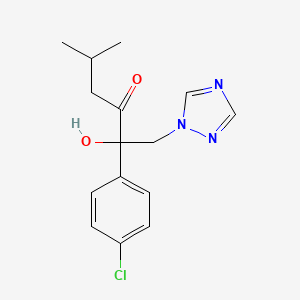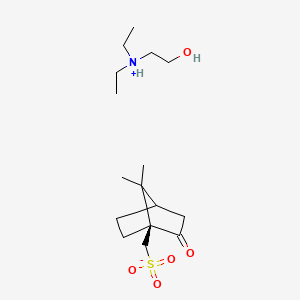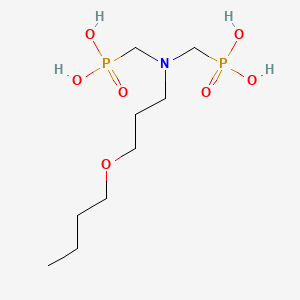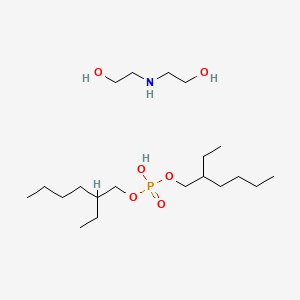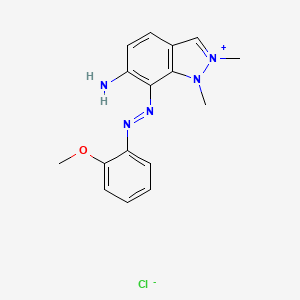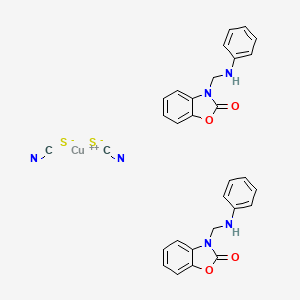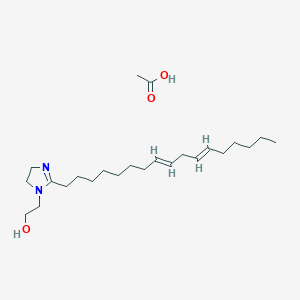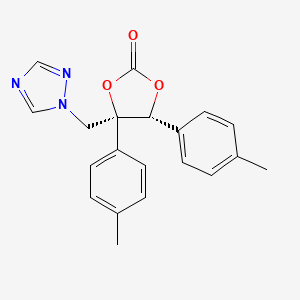
1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that features a dioxolane ring, substituted with methylphenyl groups and a triazolylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the methylphenyl groups and the triazolylmethyl group. Common reagents and catalysts used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane rings but different substituents.
Triazole-containing compounds: Molecules that feature the triazole moiety and exhibit similar biological activities.
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
107659-77-8 |
|---|---|
Fórmula molecular |
C20H19N3O3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(4S,5R)-4,5-bis(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C20H19N3O3/c1-14-3-7-16(8-4-14)18-20(26-19(24)25-18,11-23-13-21-12-22-23)17-9-5-15(2)6-10-17/h3-10,12-13,18H,11H2,1-2H3/t18-,20-/m1/s1 |
Clave InChI |
SZECVRQNFDXUCS-UYAOXDASSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


